2-Hydroxy-5-nitrobenzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

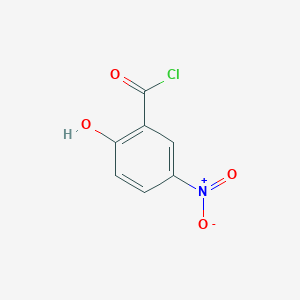

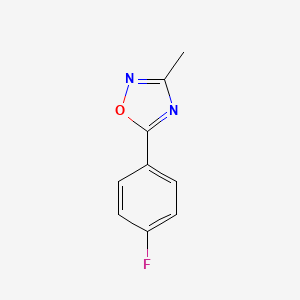

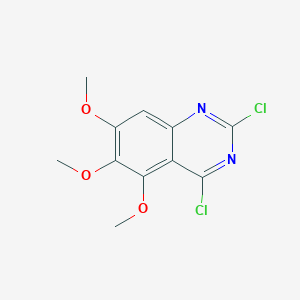

2-Hydroxy-5-nitrobenzoyl chloride is a chemical compound with the formula C7H4ClNO4 . It is a derivative of benzoyl chloride, which is a type of acyl chloride .

Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One such method involves the reaction of 2-nitrobenzoyl-1,1,3,3-tetracyanopropenides with hydrogen chloride in alcohols . Another method involves the use of trichloroisocyanuric acid and 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzoyl group attached to a chloride atom . The benzoyl group contains a nitro group (-NO2) and a hydroxy group (-OH) at the 2nd and 5th positions respectively .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can lead to a variety of products. For instance, when reacted with hydrogen chloride in alcohols, it leads to the formation of 4-amino-1-alkoxy-1-[3(4)-nitrophenyl]-3-oxo-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrilam .Physical and Chemical Properties Analysis

This compound has a molecular weight of 201.56 g/mol . The physical and chemical properties of nitro compounds, like this one, are characterized by high dipole moments, lower volatility compared to ketones of about the same molecular weight, and low water solubility .科学的研究の応用

Synthesis of Thermally Stable Polymers

One significant application of derivatives of 2-hydroxy-5-nitrobenzoyl chloride is in the synthesis of thermally stable polymers. For instance, a novel pyridine-based ether ester diamine was prepared in multiple steps, including the reaction of 1,5-dihydroxy naphthalene with 4-nitrobenzoyl chloride. This diamine was then used to prepare novel thermally stable poly(ether ester amide)s via polycondensation reactions with different aromatic and aliphatic diacid chlorides. The physical and thermal properties of these polymers were thoroughly studied, indicating their potential for applications requiring materials with high thermal stability (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2004).

Kinetic Study of Solvolysis

Another study focused on the kinetics of solvolysis of benzoyl halides, including o-nitrobenzoyl chloride. This research provided insights into the reaction mechanisms and the effect of the ortho-nitro group on the solvolytic reactivity of these compounds. Understanding these mechanisms is crucial for designing more efficient synthesis processes for various chemical compounds (Park, Rhu, Kyong, & Kevill, 2019).

Antioxidant Activities

Research has also been conducted on the antioxidant activities of some novel derivatives synthesized from reactions involving this compound. These studies aim to explore the potential of these compounds in applications requiring antioxidant properties. For example, compounds were synthesized by reactions of various starting materials with 4-nitrobenzoyl chloride and analyzed for their in vitro potential antioxidant activities. This research contributes to the development of novel antioxidants for pharmaceutical or material science applications (Gürsoy-Kol & Ayazoğlu, 2017).

Biocompatibility of Polymers

Moreover, the 2-hydroxy-5-nitrobenzyl group has been studied as an effective protecting group for diazeniumdiolates, leading to the development of polymers with enhanced biocompatibility. Such polymers can release nitric oxide (NO) efficiently in physiological conditions, suggesting their potential use in medical devices or implants requiring biocompatible materials with NO-releasing capabilities (Xu, Reynolds, Cook, Evans, & Toscano, 2008).

特性

IUPAC Name |

2-hydroxy-5-nitrobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-7(11)5-3-4(9(12)13)1-2-6(5)10/h1-3,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEWLYXGAMCQSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494975 |

Source

|

| Record name | 2-Hydroxy-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3223-20-9 |

Source

|

| Record name | 2-Hydroxy-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)

![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)

![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)